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Compound of Interest

Compound Name: Mono(Ethyl-alanine) amidate

CAS No.: 912809-27-9

Cat. No.: B1679582

Get Quote

Subject: Optimization of Nucleotide Delivery via Phosphoramidate Monoamidate Technology

Context: Antiviral & Anticancer Nucleotide Analog Development

Part 1: Executive Technical Summary
Mono(Ethyl-alanine) amidate refers to a specific ProTide (Pronucleotide) structural motif

designed to mask the anionic phosphate groups of nucleotide analogs. By neutralizing the

negative charge of the phosphate via a P-N bond (amidate) linked to an amino acid ester (L-

alanine ethyl ester), this moiety transforms hydrophilic nucleotides into lipophilic prodrugs

capable of passive membrane diffusion.

Unlike "bis-amidates" (which attach two amino acid groups) or simple esters, the mono-amidate

strategy typically pairs the amino acid ester with an aryl group (e.g., phenol). This asymmetry

introduces a chiral center at the phosphorus atom, necessitating rigorous stereochemical

control during synthesis to maximize catalytic activation by intracellular enzymes like Cathepsin

A and Hint1.
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IUPAC Fragment: Ethyl (2S)-2-[[hydroxy(phenoxy)phosphoryl]amino]propanoate (variable

depending on the leaving group).

Key Components:

L-Alanine Ethyl Ester: The "trigger" moiety recognized by intracellular esterases.

Phosphoramidate Bond (P-N): A chemically stable bond in plasma that becomes labile

only after ester hydrolysis.

P-Chirality: The phosphorus atom is chiral (

or

), significantly affecting metabolic processing rates.

Part 2: Mechanism of Action (The Self-Validating
System)
The efficacy of Mono(Ethyl-alanine) amidate relies on a "self-validating" metabolic cascade.

The molecule must remain stable in plasma (to prevent systemic toxicity) but rapidly degrade

inside the target cell. This selectivity is engineered through specific enzyme kinetics.

The Activation Pathway
The activation follows a strict chronological order. If any step fails (e.g., premature hydrolysis in

plasma), the system invalidates itself, leading to poor efficacy.

Cellular Entry: The lipophilic ethyl ester and aryl group mask the phosphate charges,

allowing passive diffusion across the lipid bilayer.

The Trigger (Ester Hydrolysis): Intracellular Cathepsin A (CatA) or Carboxylesterase 1

(CES1) hydrolyzes the ethyl ester to a carboxylic acid.

Note: The choice of Ethyl (vs. Isopropyl or Methyl) modulates the rate of this hydrolysis.

Ethyl esters are generally hydrolyzed faster than isopropyl esters (used in Tenofovir

Alafenamide) but slower than methyl esters.
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The Clock (Cyclization): The newly formed carboxylic acid nucleophilically attacks the

phosphorus, displacing the aryl (phenol) group. This forms an unstable five-membered cyclic

mixed anhydride.

Spontaneous Hydrolysis: The ring opens via water attack, releasing the phenol and leaving

an unstable phosphoramidate metabolite.

Payload Release (Hint1): The Histidine Triad Nucleotide-Binding Protein 1 (Hint1)

phosphoramidase cleaves the P-N bond, releasing the free nucleoside monophosphate

(which is then phosphorylated to the active triphosphate).

Pathway Visualization
The following diagram illustrates the critical "activation cascade" for a generic Mono(Ethyl-
alanine) amidate prodrug.
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Figure 1: The metabolic activation pathway of Mono(Ethyl-alanine) amidate prodrugs.[1] Red

arrows indicate enzymatic steps; dashed arrows indicate spontaneous chemical

rearrangements.

Part 3: Synthesis & Stereochemical Control
Synthesizing Mono(Ethyl-alanine) amidate requires precise control over the phosphorus

chirality. The

and

diastereomers often exhibit vastly different activation rates due to the stereoselectivity of
Cathepsin A and Hint1.
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Reagents and Precursors[2]
Nucleophile: L-Alanine Ethyl Ester Hydrochloride (CAS 1115-59-9).[2]

Quality Criticality: Must be enantiomerically pure (L-isomer). D-isomer contamination leads

to inactive prodrugs as human enzymes are stereospecific for L-amino acids.

Phosphorylating Agent: Phenyl dichlorophosphate (or p-nitrophenyl analogs for better

leaving group ability).

Base: Triethylamine or N-Methylimidazole (NMI) to scavenge HCl.

Synthetic Workflow (The Chlorophosphate Route)
This method is standard for generating the P-N bond.

Formation of Phenyl-(Ethoxy-L-Alaninyl)-Chlorophosphate:

Reaction of Phenyl dichlorophosphate with L-Alanine ethyl ester (1:1 stoichiometry) at

-78°C.

Control: Low temperature is mandatory to prevent "bis-amidate" formation (double

substitution).

Coupling to Nucleoside:

The chlorophosphate intermediate reacts with the nucleoside's 5'-hydroxyl group.

Catalyst: N-Methylimidazole (NMI) acts as a nucleophilic catalyst.

Chiral Separation:

The result is a mixture of diastereomers (

).

Method: Preparative HPLC or fractional crystallization is required to isolate the biologically

more active isomer (often designated as Isomer A or B, e.g., GS-9131 Isomer A).
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Synthesis Diagram[2]
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Figure 2: Synthetic workflow for isolating pure Mono(Ethyl-alanine) amidate prodrugs.

Part 4: Pharmacokinetics & Comparative Analysis
The "Ethyl-alanine" moiety is a specific tuning of the ProTide technology. Below is a

comparison with other common moieties like Isopropyl-alanine (used in Sofosbuvir/TAF).
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Quantitative Comparison Table
Feature

Mono(Ethyl-
alanine)

Mono(Isopropyl-
alanine)

Impact on Drug
Design

Ester Hydrolysis Rate Fast Moderate/Slow

Ethyl is preferred

when rapid

intracellular activation

is needed, but may

suffer from lower

plasma stability

compared to

isopropyl.

Lipophilicity (LogP) Moderate High

Isopropyl derivatives

are more lipophilic,

potentially aiding

deeper tissue

penetration (e.g.,

lymphoid tissue).

Enzyme Specificity Cathepsin A / CES1 Cathepsin A

Ethyl esters are

broader substrates;

Isopropyl esters are

highly specific for

Cathepsin A (crucial

for PBMC targeting).

Example Drug
GS-9131

(Investigational)

Sofosbuvir, Tenofovir

Alafenamide

GS-9131

demonstrated that

ethyl-alanine could

achieve 50-fold higher

activity than parent

nucleotide in specific

contexts [1].

Stability Data Interpretation
Plasma Stability: Mono(Ethyl-alanine) amidates generally show half-lives (
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) of >30 minutes in human plasma, sufficient for oral bioavailability.

Intracellular Accumulation: In PBMC (Peripheral Blood Mononuclear Cells), the ethyl-alanine

motif can drive intracellular triphosphate concentrations 50-100x higher than the parent

nucleoside [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amidate-prodrug-architecture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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